N~1~-[2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE
Description
N~1~-[2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group, a propynyloxy substituent, and a quinazolinyl core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
N-[2-(5-bromo-2-prop-2-ynoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClN3O3/c1-2-13-32-21-12-9-16(25)14-19(21)22-27-20-6-4-3-5-18(20)24(31)29(22)28-23(30)15-7-10-17(26)11-8-15/h1,3-12,14,22,27H,13H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCZQUAZYDTKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)C2NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-[2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Quinazolinyl Core: The quinazolinyl core is typically synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The propynyloxy group is introduced via alkylation reactions, often using propargyl bromide in the presence of a base like potassium carbonate.
Final Coupling: The final step involves coupling the brominated, propynyloxy-substituted phenyl group with the quinazolinyl core, typically using amide bond formation techniques.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N~1~-[2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazolinyl core or other functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The propynyloxy group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Scientific Research Applications
N~1~-[2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the design of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N~1~-[2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE can be compared with similar compounds, such as:
- N’-(5-BROMO-2-(2-PROPYNYLOXY)BENZYLIDENE)-3,4-DIMETHOXYBENZOHYDRAZIDE
- N-(2-((2-(5-BROMO-2-(2-PROPYNYLOXY)BENZYLIDENE)HYDRAZINO)CARBONYL)PHENYL)-4-CHLOROBENZENESULFONAMIDE
- 5-BROMO-N-(4-CHLOROPHENYL)-2-(2-PROPYNYLOXY)BENZAMIDE
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical properties and biological activities.
By understanding the unique features and applications of N1-[2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE, researchers can explore its potential in various scientific and industrial fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
